Tolerability & Compliance vs. Methyldopa
In a direct head-to-head crossover trial, Brinerdine (CDR) demonstrated antihypertensive efficacy equivalent to methyldopa plus hydrochlorothiazide (MD+HCT), but with significantly better tolerability and patient preference. Blood pressure reductions were not significantly different between the two treatments [1]. However, patient compliance was significantly higher with Brinerdine (98.2% vs 94.7%, P=0.02), and unusual sleepiness occurred less frequently (P<0.01). Critically, 5 patients were withdrawn from the MD+HCT arm due to adverse effects or poor control, whereas 13 of 18 patients elected to continue Brinerdine post-trial (P=0.005) [1].
| Evidence Dimension | Patient preference for continued therapy |
|---|---|
| Target Compound Data | 13 out of 18 patients (72.2%) chose to continue Brinerdine |
| Comparator Or Baseline | 2 out of 18 patients (11.1%) chose to continue methyldopa + hydrochlorothiazide |
| Quantified Difference | Absolute difference of 61.1 percentage points (P = 0.005) |
| Conditions | Open crossover trial in 18 patients with mild to moderate hypertension; Brinerdine (clopamide 5 mg, dihydroergocristine 0.5 mg, reserpine 0.1 mg) vs methyldopa (MD) plus hydrochlorothiazide (HCT) 50 mg daily. |
Why This Matters
This data directly supports Brinerdine's selection over a methyldopa-based regimen when long-term patient adherence and quality of life are primary concerns, offering a tolerability advantage that translates to real-world clinical benefit.
- [1] Stein, C. M., Neill, P., & Mwaluko, G. (1990). Combination of a thiazide, a vasodilator and reserpine compared with methyldopa plus hydrochlorothiazide in the treatment of hypertension in Zimbabwe. South African Medical Journal, 77(5), 243-245. PMID: 2107581. View Source
